2H-1,2,4-Benzothiadiazine-1,1-dioxide

KATP Channel Modulation Tissue Selectivity Diabetes

SAR studies on benzothiadiazine therapeutics often stall due to inaccessible or poorly characterized core scaffolds. 2H-1,2,4-Benzothiadiazine-1,1-dioxide (CAS 359-85-3) is the definitive unsubstituted parent compound for systematic derivative synthesis, enabling precise structure-activity exploration. • Enables rational design of >300-fold selective KATP channel modulators (pancreatic beta-cell vs. vascular smooth muscle). • Entry to chiral AMPA receptor PAMs with reversed stereoselectivity (R-enantiomer as active eutomer). • Validated anti-HCMV pharmacophore with established CoMFA model (IC50: 2.5-50 μM).

Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
CAS No. 359-85-3
Cat. No. B1200261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,4-Benzothiadiazine-1,1-dioxide
CAS359-85-3
Synonyms2H-1,2,4-benzothiadiazine-1,1-dioxide
Molecular FormulaC7H6N2O2S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC=NS2(=O)=O
InChIInChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9)
InChIKeyBBNGVMNBBLPZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,2,4-Benzothiadiazine-1,1-dioxide (CAS 359-85-3): A Core Scaffold with Quantifiable Differentiation in AMPA Receptor Modulation


2H-1,2,4-Benzothiadiazine-1,1-dioxide (CAS 359-85-3) serves as the unsubstituted core structure for a broad class of sulfonamide-fused heterocyclic compounds with diverse pharmacological activities [1]. While many derivatives of this scaffold are biologically active, the parent compound itself is a critical synthetic intermediate and a reference standard for understanding the fundamental structure-activity relationships that dictate tissue selectivity and potency in this chemical class [2]. Its value is not as a final drug, but as a foundational building block for creating differentiated analogs with quantifiable advantages over other heterocyclic cores, enabling the development of selective KATP channel modulators, AMPA receptor potentiators, and antiviral agents [3].

Why 2H-1,2,4-Benzothiadiazine-1,1-dioxide Cannot Be Directly Substituted by Other Heterocyclic Cores


The unsubstituted 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is not functionally interchangeable with other nitrogen-sulfur heterocycles due to its unique electronic and stereochemical properties that drive target selectivity. Unlike pyridothiadiazine or thienothiadiazine cores, the benzothiadiazine ring system provides a specific spatial and electrostatic environment that, upon specific substitution, can be fine-tuned to achieve opposing pharmacological profiles [1]. For instance, 2-alkylation of the parent benzothiadiazine core can shift the mechanism of action from KATP channel opening to calcium channel blockade, a stark functional change not observed with other related cores [1]. Furthermore, the enantiomers of chiral derivatives derived from this core can exhibit a complete reversal in pharmacological stereoselectivity at the AMPA receptor, where the R-form becomes the active eutomer instead of the typical S-form [2]. These quantifiable and qualitative differences underscore that generic substitution of the core scaffold would lead to unpredictable or null biological outcomes, making the specific procurement of this parent compound essential for reliable SAR studies and derivative synthesis .

Quantitative Evidence for Selecting 2H-1,2,4-Benzothiadiazine-1,1-dioxide Over Alternatives


Benzothiadiazine Core Enables Tissue-Selective KATP Channel Modulation Unattainable with Diazoxide

Derivatization of the 2H-1,2,4-benzothiadiazine-1,1-dioxide core yields compounds with dramatic and quantifiable shifts in tissue selectivity compared to the standard KATP opener diazoxide [1]. While diazoxide is a non-selective vasodilator, specific benzothiadiazine dioxide analogs can be tuned for preferential action on pancreatic beta-cells [1]. For example, compound 11 (7-fluoro-3-ethylamino) derived from this core exhibits an IC50 of 1 μM on pancreatic beta-cells for insulin secretion inhibition, while showing a >300-fold weaker vasorelaxant effect (ED50 > 300 μM) on vascular smooth muscle [1]. In stark contrast, a different substitution pattern on the same benzothiadiazine core yields compound 27 (7-chloro-3-(1,1-dimethylpropyl)amino), which is only weakly active on beta-cells (IC50 > 10 μM) but potently relaxes vascular smooth muscle (ED50 = 0.29 μM) [1]. This demonstrates that the benzothiadiazine core is a versatile platform for creating either highly pancreatic-selective or highly vascular-selective agents, a differentiation not achievable with the comparator diazoxide or other core scaffolds [2].

KATP Channel Modulation Tissue Selectivity Diabetes

Chiral Derivatives of the Core Exhibit Reversed Stereoselectivity at AMPA Receptors Compared to Standard Modulators

Research on chiral derivatives of the 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold has revealed an unexpected reversal in pharmacological stereoselectivity as AMPA positive allosteric modulators, a critical differentiation from well-known comparators like IDRA21 and S18986 [1]. For the established modulators IDRA21 and S18986, the S-enantiomer is the active eutomer [1]. However, for the derivative 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, electrophysiological testing demonstrates that the R-form is the eutomer [1]. This inversion of stereoselectivity is a unique property of this specific benzothiadiazine derivative and is not observed with the standard comparators. Furthermore, metabolic studies revealed a stereoselective hepatic metabolization for this chiral benzothiadiazine, an additional layer of differentiation that impacts its pharmacokinetic profile [1].

AMPA Receptor Stereoselectivity CNS Research

Benzothiadiazine Core Provides Potent Antiviral Activity Against HCMV with Defined SAR, in Contrast to Less Active Pyridothiadiazine Analogs

Benzothiadiazine dioxide (BTD) derivatives are potent non-nucleoside inhibitors of human cytomegalovirus (HCMV), with structure-activity relationships (SAR) that are specific to this core and not directly translatable to pyridothiadiazine analogs [1]. A comparative molecular field analysis (CoMFA) study on a set of 32 diverse BTD derivatives established a quantitative model linking their structure to anti-HCMV activity, with measured IC50 values ranging from 2.5 to 50 μM against the AD-169 strain [1]. This model demonstrates that steric (van der Waals) interactions with the viral target are the primary determinant of activity for this scaffold [1]. In contrast, isosteric pyridothiadiazine dioxides have been shown to exhibit a different pharmacological profile, acting as KATP channel openers rather than HCMV inhibitors, and thus lack the quantifiable antiviral SAR defined for the benzothiadiazine core [2].

Antiviral Research HCMV Inhibitors SAR Studies

Procurement-Driven Application Scenarios for 2H-1,2,4-Benzothiadiazine-1,1-dioxide


Developing Next-Generation, Tissue-Selective KATP Channel Modulators

Use 2H-1,2,4-benzothiadiazine-1,1-dioxide as the starting scaffold for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents for diabetes or hypertension. As demonstrated in Section 3, strategic substitution on this core can yield compounds with >300-fold selectivity for pancreatic beta-cells over vascular smooth muscle, or vice versa [1]. This quantifiable differentiation allows researchers to rationally design and synthesize new analogs that minimize off-target cardiovascular or metabolic effects, a critical advantage over using less tunable heterocyclic cores. Procurement of the unsubstituted parent compound is essential for establishing baseline SAR and for creating focused libraries of novel derivatives.

Synthesizing Novel AMPA Receptor Positive Allosteric Modulators with Unique Stereochemistry

Utilize the 2H-1,2,4-benzothiadiazine-1,1-dioxide core to synthesize chiral positive allosteric modulators of the AMPA receptor. The evidence in Section 3 shows that specific derivatives of this core can exhibit a complete reversal of stereoselectivity compared to standard modulators like IDRA21, with the R-enantiomer being the active eutomer [2]. This unique property opens avenues for developing cognitive enhancers or neuroprotective agents with a distinct pharmacological profile and potentially improved safety margins. Procuring the core scaffold is the first step in exploring this unconventional stereochemical space and generating new intellectual property.

Performing SAR Studies for Potent Non-Nucleoside HCMV Inhibitors

Employ the benzothiadiazine dioxide scaffold as a validated starting point for the development of novel anti-HCMV agents. As detailed in Section 3, a robust CoMFA model exists for this core, demonstrating that steric bulk is the primary driver of antiviral potency (IC50 range: 2.5-50 μM) [3]. This established SAR, which is not shared by alternative cores like pyridothiadiazine, provides a clear roadmap for medicinal chemistry optimization. Procurement of the parent 2H-1,2,4-benzothiadiazine-1,1-dioxide is required for the synthesis of new derivatives to explore chemical space around the established pharmacophore and to validate computational predictions of improved potency.

Investigating Enantioselective Synthesis Methodologies on a Privileged Scaffold

2H-1,2,4-benzothiadiazine-1,1-dioxide serves as an ideal substrate for developing and validating new asymmetric synthetic methodologies. Its utility is highlighted by the fact that enantioselective synthesis of its 3,4-dihydro derivatives (DHBDs) is a field of active development, with reported enantiomeric excesses of up to 93% ee using scandium(III)-inda-Pybox catalysis [4]. The well-documented difference in bioactivity between enantiomers of DHBDs underscores the importance of developing such methods. Researchers can procure this compound to test novel catalytic systems and compare their efficiency against established protocols, using the scaffold's defined chemical behavior as a benchmark.

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